Cas no 1197294-84-0 (Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate)
Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
- ZDLAEYGQLPLNTP-UHFFFAOYSA-N
- tert-butyl 4-(6-formyl-pyridin-3-yl)-piperazine-1-carboxylate
- Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
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- Inchi: 1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3
- InChI Key: ZDLAEYGQLPLNTP-UHFFFAOYSA-N
- SMILES: O(C(N1CCN(C2C=NC(C=O)=CC=2)CC1)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 373
- Topological Polar Surface Area: 62.7
Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM488578-1g |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate |
1197294-84-0 | 97% | 1g |
$700 | 2022-09-04 | |
| Ambeed | A828850-100mg |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate |
1197294-84-0 | 97% | 100mg |
$172.0 | 2025-03-05 | |
| Ambeed | A828850-250mg |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate |
1197294-84-0 | 97% | 250mg |
$291.0 | 2025-03-05 | |
| Ambeed | A828850-1g |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate |
1197294-84-0 | 97% | 1g |
$785.0 | 2025-03-05 | |
| abcr | AB601472-1g |
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate; . |
1197294-84-0 | 1g |
€1128.20 | 2025-04-22 |
Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate Suppliers
Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Recent Advances in the Application of Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: 1197294-84-0) in Chemical Biology and Pharmaceutical Research
The compound Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: 1197294-84-0) has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine backbone and formylpyridine moiety, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and neurological disorders.
One of the key applications of Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is its role as a building block in the synthesis of small-molecule inhibitors. Researchers have utilized this compound to develop novel inhibitors of protein kinases, which play critical roles in cell signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this intermediate in the synthesis of potent and selective inhibitors of the PI3K/AKT/mTOR pathway, a key signaling cascade implicated in cancer progression. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against PI3K isoforms, highlighting its potential as a lead compound for anticancer drug development.
In addition to its applications in kinase inhibitor development, Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate has been explored for its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that selectively degrade target proteins via the ubiquitin-proteasome system. A recent study in ACS Chemical Biology described the use of this compound as a key intermediate in the synthesis of PROTACs targeting BET proteins, which are involved in the regulation of gene expression. The study demonstrated that these PROTACs effectively degraded BET proteins in cancer cells, leading to significant antitumor effects in preclinical models.
The chemical versatility of Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is further underscored by its use in the development of fluorescent probes for biological imaging. Researchers have functionalized this compound with fluorophores to create probes for detecting reactive oxygen species (ROS) in live cells. A 2022 publication in Chemical Communications reported the synthesis of a ROS-sensitive probe based on this intermediate, which exhibited high selectivity and sensitivity for hydrogen peroxide in cellular environments. This advancement opens new avenues for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Despite its promising applications, challenges remain in the large-scale synthesis and optimization of Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate. Recent efforts have focused on improving the yield and purity of this compound through innovative synthetic routes. For example, a 2023 study in Organic Process Research & Development described a scalable and cost-effective method for its synthesis, utilizing mild reaction conditions and environmentally friendly solvents. These advancements are expected to facilitate its broader adoption in pharmaceutical research and development.
In conclusion, Tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (CAS: 1197294-84-0) represents a valuable tool in chemical biology and drug discovery. Its applications span from kinase inhibitor development to PROTAC synthesis and biological imaging, demonstrating its versatility and potential impact on therapeutic innovation. Ongoing research efforts aimed at optimizing its synthesis and expanding its utility are likely to further enhance its role in advancing biomedical science.
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